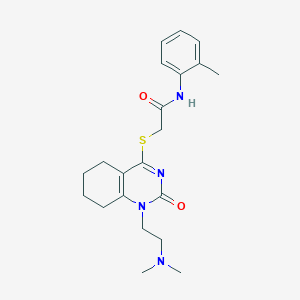

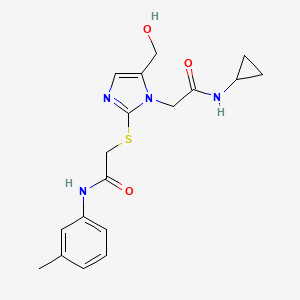

![molecular formula C17H15Cl2NO4 B2487407 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid CAS No. 1008248-63-2](/img/structure/B2487407.png)

2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid is a chemical compound . It is a derivative of 2-Amino-3-hydroxy-3-phenylpropanoic acid (b-phenylserine), which exists as four stereoisomers and is a physiologically important a-amino acid .

Synthesis Analysis

The synthesis of optically active threo-2-Amino-3-hydroxy-3-phenylpropanoic acid was achieved via optical resolution . The process involved the use of (1S,2S)- and (1R,2R)-2-amino-1- as resolving agents to afford (2R,3S)- and (2S,3R)-2 in yields of 73% and 66%, based on half of the starting amount of (2RS,3SR)-2 .Molecular Structure Analysis

The molecular structure of 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid is complex, with a molecular formula of C17H15Cl2NO4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid include optical resolution by preferential crystallization and separation of diastereoisomers . The (2R,3S)- and (2S,3R)-2 obtained from the purified salts were hydrolyzed by reflux in hydrochloric acid to give (2R,3S)- and (2S,3R)-1 .Wissenschaftliche Forschungsanwendungen

Environmental Remediation

This compound has been used in the degradation of 2,4-Dichlorophenoxy acetic acid, an endocrine disruptor, using CeO2–Bi2O3 mixed metal oxide photocatalyst under visible light irradiation . The synthesized material was found to be highly active in the visible region, exhibiting 91% degradation in 780 min for the tested 2,4-D herbicide .

Anti-inflammatory Agents

2-(2,4-Dichlorophenoxy)acetic acid and its derivatives, including “2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid”, are promising anti-inflammatory agents capable of selectively inhibiting the COX-2 enzyme .

Plant Growth Regulator

2,4-Dichlorophenoxyacetic acid, a component of the compound , is a synthetic auxin and finds application as a plant growth regulator . It is used to increase latex output of old rubber trees .

Adsorption and Photo-Fenton Degradation

This compound has been studied for its adsorption and photo-Fenton degradation of 2,4-dichlorophenoxy acetic acid herbicide (2,4-D) under different application conditions .

Synthesis of New Derivatives

The compound has been used in the synthesis of a series of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid-2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . These derivatives have potential applications in various fields, including medicinal chemistry .

Molecular Docking Studies

Molecular docking studies have been carried out with COX-2 to establish the prospects of the synthesized compounds as potential anti-inflammatory agents . The structures of the synthesized compounds effectively interact with the active site of COX-2 and surpass 2-(2,4-dichlorophenoxy)acetic acid in terms of the strength of the complex formed with this enzyme .

Eigenschaften

IUPAC Name |

2-[[2-(3,4-dichlorophenoxy)acetyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO4/c18-13-7-6-12(9-14(13)19)24-10-16(21)20-15(17(22)23)8-11-4-2-1-3-5-11/h1-7,9,15H,8,10H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGWIOOVMWKVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

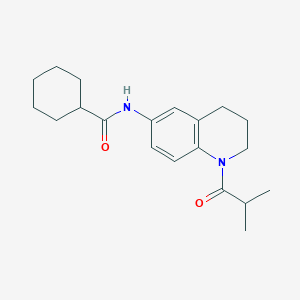

![2,4-difluoro-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2487325.png)

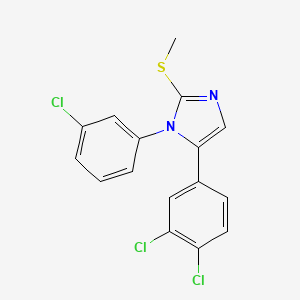

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(4-isopropylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487330.png)

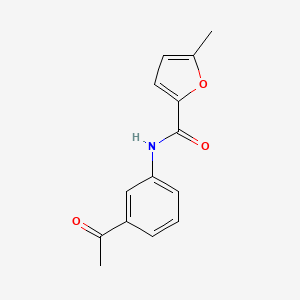

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

![2,7-Bis[(2-pyridylamino)sulfonyl]fluoren-9-one](/img/structure/B2487338.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methoxybenzamide](/img/structure/B2487345.png)